![molecular formula C13H16N4O3S3 B2721668 N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide CAS No. 1351647-00-1](/img/structure/B2721668.png)

N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

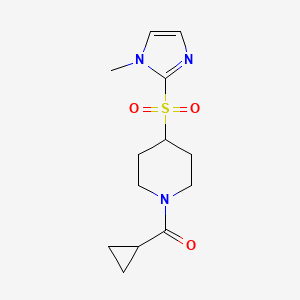

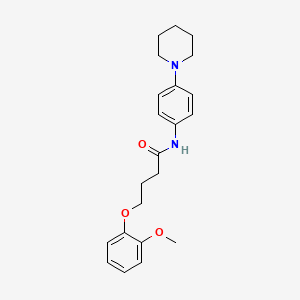

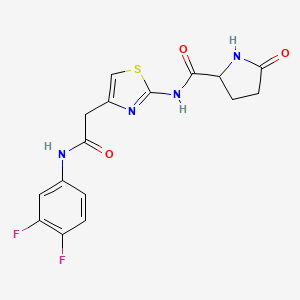

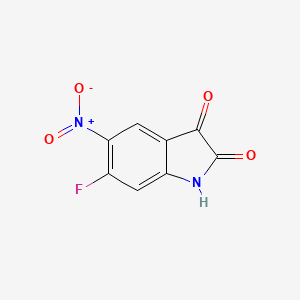

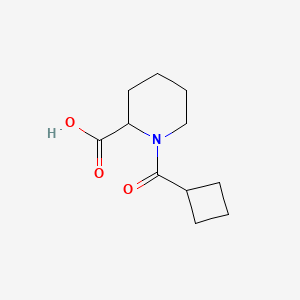

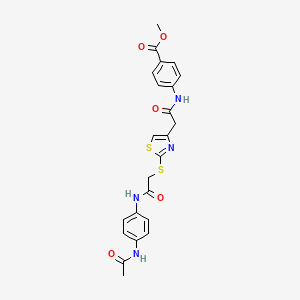

This compound is a complex organic molecule that contains several functional groups including a thiophene, a pyridine, a tetrahydrothiazole, and a sulfamoyl group. These groups are common in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized via condensation reactions, Suzuki cross-coupling reactions, or nucleophilic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR, FT-IR, and single crystal X-ray diffraction . These techniques can provide information about the types of bonds present, the arrangement of atoms, and the overall 3D structure of the molecule.Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the various functional groups present. For example, the pyridine and thiophene rings might participate in electrophilic aromatic substitution reactions, while the sulfamoyl group could act as a leaving group in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make the compound soluble in polar solvents. The compound’s melting point, boiling point, and other physical properties could be predicted based on its molecular structure .Scientific Research Applications

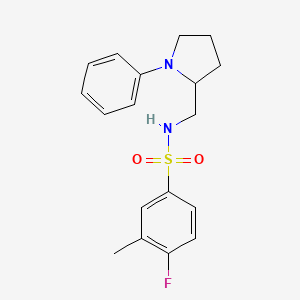

Organic Chemistry - Enantioselective Arylation

Summary of the Application

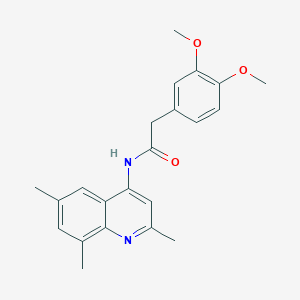

This compound has been used in the field of organic chemistry, specifically in the enantioselective arylation of N,N-dimethylsulfamoyl-protected aldimines .

Methods of Application or Experimental Procedures

The method involves the use of a simple sulfur–olefin ligand in a rhodium-catalyzed addition of arylboroxines to N,N-dimethylsulfamoyl-protected aldimines .

Results or Outcomes

This method allows access to a broad range of chiral diarylmethylamines in high yields (up to 98%) with uniformly excellent enantioselectivities (up to 99% ee) . This catalyst system is also applicable to the arylation of N-tosyl arylimines .

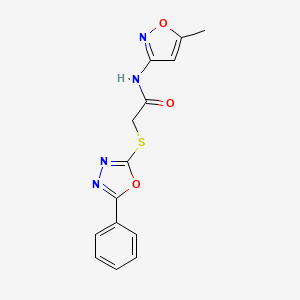

Medicinal Chemistry - Synthesis of Biologically Active Molecules

Summary of the Application

This compound has been used in the field of medicinal chemistry for the synthesis of biologically active molecules .

Methods of Application or Experimental Procedures

The method involves the use of a rhodium-catalyzed addition of arylboroxines to N,N-dimethylsulfamoyl-protected aldimines . This method is also applicable to the arylation of N-tosyl arylimines .

Results or Outcomes

By utilizing this method, some biologically active molecules possessing a chiral 1-aryl-1,2,3,4-tetrahydroisoquinoline core such as Solifenacin and (S)- (+)-Cryptostyline II are facilely constructed .

Synthesis of Biologically Active Molecules

Summary of the Application

This compound has been used in the synthesis of biologically active molecules .

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-[5-(dimethylsulfamoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S3/c1-16(2)23(19,20)17-6-5-9-11(8-17)22-13(14-9)15-12(18)10-4-3-7-21-10/h3-4,7H,5-6,8H2,1-2H3,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRFGQPHLHXCHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-chlorophenyl)[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]methanone](/img/structure/B2721585.png)

![3-[1-[(2-amino-2-oxoethyl)thio]-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-(sec-butyl)propanamide](/img/structure/B2721608.png)